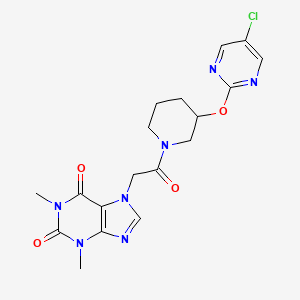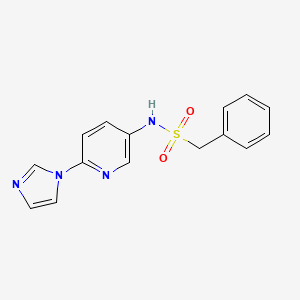
N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-1-phenylmethanesulfonamide” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of imidazole-containing compounds can be achieved through various methods. For instance, one method involves the reaction of 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid (3-IPEHPC) derivatives . The nature of the substituent in the C6 position of the imidazole[1,2-a]pyridine ring was found to be responsible for the compound’s activity .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
The research into the synthesis of compounds related to N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-1-phenylmethanesulfonamide showcases innovative techniques aimed at generating complex heterocyclic structures. For instance, the one-pot synthesis approach has been applied to create N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides through nucleophilic addition and subsequent cyclization processes. This method offers efficient access to targeted heterocyclic compounds without the need for intermediate isolation, highlighting a streamlined process for creating such molecules (Rozentsveig et al., 2013). Similarly, a one-pot, two-step synthesis using catalytic zinc chloride has been developed for N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides, demonstrating the role of simple and cost-effective catalysts in facilitating moderate to good yields of desired products (Chuanming Yu et al., 2014).
Fluorescence and Material Applications
The compound and its derivatives have been explored for their potential in creating fluorescent materials and luminous compounds. A study focused on synthesizing 1,3-diarylated imidazo[1,5-a]pyridine derivatives demonstrated their high yields and significant Stokes' shift range, indicating potential applications in low-cost luminescent materials (Volpi et al., 2017). This area of research underlines the utility of this compound derivatives in the development of novel optical materials.
Green Synthesis and Environmental Considerations
The green synthesis of phenylimidazo[1,2-a]pyridine derivatives using sodium alginate as a bio-organocatalyst represents an environmentally friendly approach to creating these compounds. This method emphasizes high yields, purity, and the use of mild reaction conditions, showcasing the potential for sustainable chemical processes (Zafari et al., 2022).
Advanced Functional Materials
Research into polysulfone-based membranes with pyridine and imidazole side groups for high-temperature polymer electrolyte fuel cells underscores the application of such compounds in advanced materials. The study highlights the synthesis and characterization of these membranes, indicating their potential in enhancing the performance and stability of fuel cells (Hink et al., 2015).
Wirkmechanismus
Target of Action
It is known that imidazole-containing compounds have a broad range of biological activities . They can interact with various targets, including enzymes, receptors, and ion channels, depending on their specific chemical structure .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The specific interactions and resulting changes would depend on the exact nature of the target and the chemical structure of the compound .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and many others .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution . The specific impact on bioavailability would depend on various factors, including the compound’s chemical structure and the patient’s physiological condition .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances, and the temperature . .
Eigenschaften
IUPAC Name |
N-(6-imidazol-1-ylpyridin-3-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c20-22(21,11-13-4-2-1-3-5-13)18-14-6-7-15(17-10-14)19-9-8-16-12-19/h1-10,12,18H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMCBGMMCYIELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{5-Acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carbonyl}-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile](/img/structure/B2983215.png)
![6-(3-Hydroxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2983216.png)
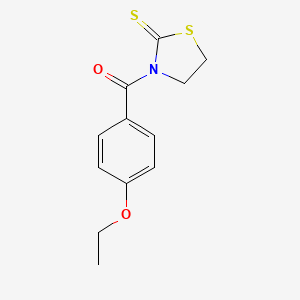
![Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate](/img/structure/B2983222.png)


![N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]but-2-ynamide](/img/structure/B2983227.png)
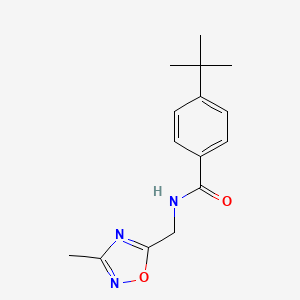
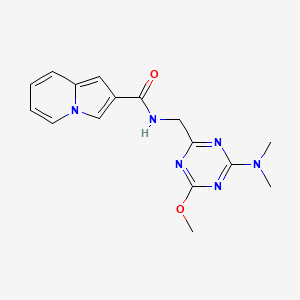
![5-[(Diethylamino)methyl]-2-methyl-3-furoic acid hydrochloride](/img/no-structure.png)
![5-Methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2983232.png)
![3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid](/img/structure/B2983233.png)
![tert-Butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate](/img/structure/B2983235.png)
